[6-methyl-3-(methylsulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-4-yl]methyl 2-(4-ethoxyphenoxy)acetate
Description
This compound belongs to the 1,2,4-triazinone class, characterized by a heterocyclic triazine core substituted with methylsulfanyl, methyl, and keto groups at positions 3, 6, and 5, respectively. Such derivatives are often explored for pesticidal or herbicidal applications due to their structural resemblance to sulfonylurea herbicides, which target acetolactate synthase (ALS) in plants .
Properties
IUPAC Name |
(6-methyl-3-methylsulfanyl-5-oxo-1,2,4-triazin-4-yl)methyl 2-(4-ethoxyphenoxy)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O5S/c1-4-22-12-5-7-13(8-6-12)23-9-14(20)24-10-19-15(21)11(2)17-18-16(19)25-3/h5-8H,4,9-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCSOXGGJANZELG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)OCC(=O)OCN2C(=O)C(=NN=C2SC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [6-methyl-3-(methylsulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-4-yl]methyl 2-(4-ethoxyphenoxy)acetate typically involves multiple steps, starting with the preparation of the triazine ring. The triazine ring can be synthesized through the cyclization of appropriate precursors under controlled conditions. The methylsulfanyl group is introduced via a substitution reaction, while the ethoxyphenoxyacetate moiety is attached through esterification reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts, temperature control, and purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
[6-methyl-3-(methylsulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-4-yl]methyl 2-(4-ethoxyphenoxy)acetate can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazine ring can be reduced under specific conditions to yield different derivatives.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenoxy moiety.
Scientific Research Applications
Chemistry
In chemistry, [6-methyl-3-(methylsulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-4-yl]methyl 2-(4-ethoxyphenoxy)acetate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound may be investigated for its potential biological activity. Its structural features suggest it could interact with biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound’s potential therapeutic properties are of interest
Industry
In industry, [6-methyl-3-(methylsulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-4-yl]methyl 2-(4-ethoxyphenoxy)acetate can be used in the production of specialty chemicals, agrochemicals, or materials with specific properties.
Mechanism of Action
The mechanism of action of [6-methyl-3-(methylsulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-4-yl]methyl 2-(4-ethoxyphenoxy)acetate involves its interaction with molecular targets in biological systems. The triazine ring and phenoxy group may interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Variations
The 1,2,4-triazinone core distinguishes this compound from 1,3,5-triazine derivatives like metsulfuron-methyl and ethametsulfuron-methyl, which are commercial sulfonylurea herbicides . The 1,3,5-triazine ring in these analogs enables stronger hydrogen bonding with ALS enzymes, whereas the 1,2,4-triazinone core may adopt distinct binding conformations due to altered electronic distribution and steric effects.
Table 1: Core Structure Comparison
Functional Group Analysis
- Methylsulfanyl vs. Methoxy/Ethoxy Groups : The methylsulfanyl (S–CH₃) group in the target compound enhances lipophilicity compared to methoxy (O–CH₃) or ethoxy (O–C₂H₅) groups in analogs. This may improve membrane permeability but reduce water solubility .
- Ester Moieties: The 2-(4-ethoxyphenoxy)acetate group differs from sulfonylurea bridges in metsulfuron-methyl. Sulfonylureas exhibit prolonged herbicidal activity due to slower hydrolysis, while acetate esters are more prone to enzymatic degradation .
Biological Activity
The compound [6-methyl-3-(methylsulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-4-yl]methyl 2-(4-ethoxyphenoxy)acetate is a member of the triazine family and has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and comparisons with similar compounds.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common method includes the reaction of 6-methyl-3-methylsulfanyl-1,2,4-triazine-5-one with 2-(4-ethoxyphenoxy)acetic acid under controlled conditions. The reaction often employs solvents like dichloromethane or ethanol and catalysts such as triethylamine to improve yield and purity.
Antimicrobial Properties
Recent studies have indicated that compounds containing triazine rings exhibit significant antimicrobial activity. Specifically, derivatives similar to [6-methyl-3-(methylsulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-4-yl]methyl 2-(4-ethoxyphenoxy)acetate have shown efficacy against various bacterial strains including Escherichia coli and Staphylococcus aureus. For instance, a related compound demonstrated an IC50 value of 1.1 μM against MCF-7 cancer cells while also displaying good inhibition on bacterial growth .
Anticancer Activity
The triazine moiety is known for its anticancer properties. In comparative studies, compounds with similar structures have exhibited antiproliferative effects on several cancer cell lines. The mechanism often involves the inhibition of thymidylate synthase (TS), a critical enzyme in DNA synthesis. For example, some derivatives showed TS inhibitory activity with IC50 values ranging from 1.95 to 4.24 μM .
The biological activity of this compound can be attributed to its structural features:
- Triazine Ring : This moiety interacts with nucleophilic sites on proteins, potentially modulating enzyme activity.
- Naphthalene Moiety : Engages in π-π stacking interactions with aromatic residues in proteins, enhancing binding affinity .
Comparative Analysis
| Compound | Structure | Biological Activity | IC50 (μM) |
|---|---|---|---|
| [6-methyl-3-(methylsulfanyl)-5-oxo-1,2,4-triazin-4-yl]methyl 2-(4-ethoxyphenoxy)acetate | Structure | Antimicrobial & Anticancer | Varies (e.g., MCF7: 1.1) |
| Related Triazine Derivative | - | Anticancer (TS Inhibition) | 1.95 - 4.24 |
Case Studies
A notable study synthesized a library of triazole-tethered derivatives that were tested for their anticancer and antimicrobial activities. Among these compounds, several exhibited significant antiproliferative effects against multiple cancer cell lines and showed promising antimicrobial properties against common pathogens .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
